Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate
Overview
Description
Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . It is also known by its IUPAC name, ethyl 6-(2-(dimethylamino)acetamido)picolinate . This compound is a derivative of pyridine and is characterized by the presence of an ethyl ester group, a dimethylamino group, and an acetamido group attached to the pyridine ring.
Preparation Methods
The synthesis of ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate typically involves the reaction of 6-aminonicotinic acid with ethyl chloroformate and dimethylamine . The reaction conditions generally include the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at a controlled temperature, often under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-2-pyridinecarboxylate: This compound lacks the dimethylamino and acetamido groups, making it less versatile in terms of chemical reactivity and biological activity.
Ethyl 6-(2-aminoacetamido)pyridine-2-carboxylate: This compound has an amino group instead of a dimethylamino group, which can result in different chemical and biological properties.
Ethyl 6-(2-(methylamino)acetamido)pyridine-2-carboxylate: This compound has a methylamino group instead of a dimethylamino group, which can affect its reactivity and interactions with biological targets.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 6-[[2-(dimethylamino)acetyl]amino]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-4-18-12(17)9-6-5-7-10(13-9)14-11(16)8-15(2)3/h5-7H,4,8H2,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZMTQFBBBRUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)NC(=O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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